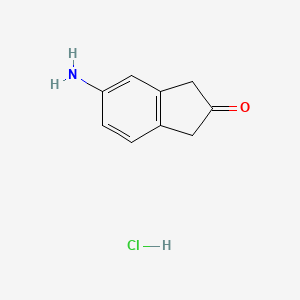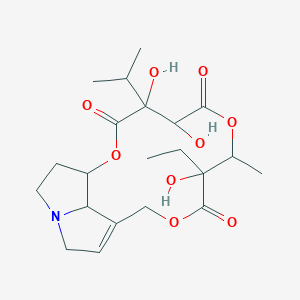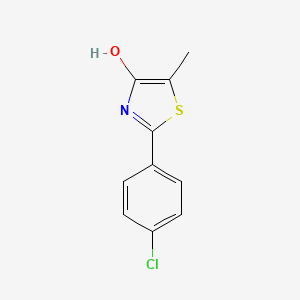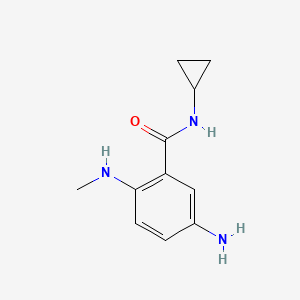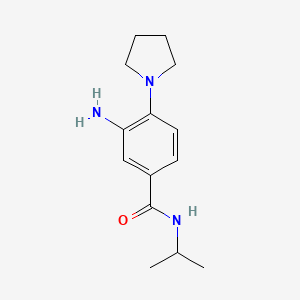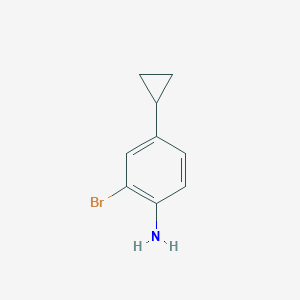
2-Bromo-4-cyclopropylaniline
Overview
Description
2-Bromo-4-cyclopropylaniline (2-BCPA) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of fields, ranging from synthetic organic chemistry to biochemistry and pharmacology. 2-BCPA is also used in the production of a variety of pharmaceuticals and other products.
Scientific Research Applications
Synthesis and Bioactivity
- 2-Bromo-4-cyclopropylaniline derivatives are used in the synthesis of various compounds with potential biological activities. For example, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds show promising herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Chemical Synthesis and Catalysis
- This chemical plays a role in the synthesis of complex organic compounds. For instance, it is involved in the visible light-mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes, a process significant for creating a variety of cyclic allylic amines (Nguyen, Maity, & Zheng, 2014).
- The chemical is also utilized in the synthesis of cyclopropyl building blocks, which are crucial in advanced organic synthesis (Limbach, Dalai, & Meijere, 2004).
Biological and Medicinal Research
- Certain derivatives of this compound, like dimethoxybromophenol derivatives incorporating cyclopropane moieties, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant in biomedical research (Boztaş et al., 2015).
Novel Drug Development
- Research into novel bromophenol derivatives, which may include this compound structures, has shown potential in the development of new anticancer drugs, as evidenced by studies on compounds like BOS-102 showing activity against human lung cancer cells (Guo et al., 2018).
Mechanism of Action
Target of Action
It’s known that brominated anilines are often used in the synthesis of various pharmaceuticals and complex organic molecules .
Mode of Action
Brominated anilines like this compound are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atom on the aniline acts as a leaving group, allowing the aniline to form a bond with another molecule .
Biochemical Pathways
It’s known that brominated anilines can participate in various organic reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to the formation of various complex organic compounds .
Result of Action
As a brominated aniline, this compound can participate in various organic reactions, leading to the formation of various complex organic compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-4-cyclopropylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFXMOZZSZWUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzoyl-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B3033986.png)

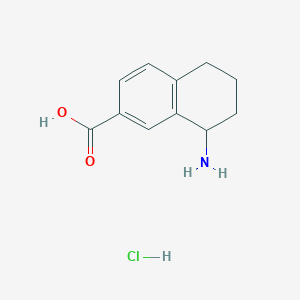
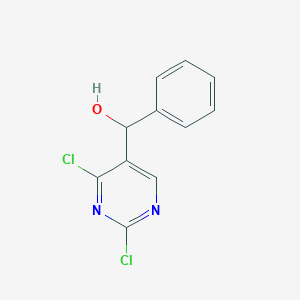


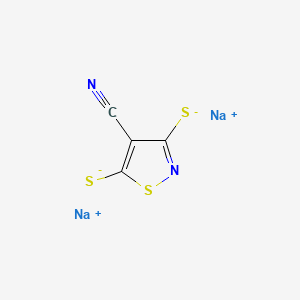
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)
